Cas no 61397-56-6 (cis-2-Bromomethyl-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-ylmethyl Benzoate)
cis-2-Bromomethyl-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-ylmethyl Benzoate Chemical and Physical Properties
Names and Identifiers
-
- Cis -[2-Bromomethyl-2-(2,4-dichlorophenyl)-1,3-dioxolan -4-yl]methyl benzoate
- Cis-2-bromomethyl-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-methanolbenzoate
- [(2s,4s)-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl benzoate
- 1,3-DIOXOLANE-4-METHANOL, 2-(BROMOMETHYL)-2-(2,4-DICHLOROPHENYL)-BENZOATE,(2R,4R)-REL-
- CIS-2-[2,4-DICHLOROPHENYL]-2-BROMOMETHYL-4-(BENZOYLOXY)METHYL-1,3-DIOXALANE
- cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate
- CIS-BROMO BENZOATE
- CIS-BROMO-ESTER
- (cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl benzoate
- BS-32626
- Cisbromobenzoate
- 1,3-Dioxolane-4-methanol, 2-(bromomethyl)-2-(2,4-dichlorophenyl)-, benzoate, (2R,4R)-rel-
- [(2R,4R)-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl benzoate
- AC-19910
- Cis-[2-Bromomethyl-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl benzoate
- MFCD07370171
- [(2R,4S)-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl benzoate
- OXUPOIXSQGXRGF-KSSFIOAISA-N
- trans-[2-Bromomethyl-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl Benzoate
- 61397-57-7
- (2R,4S)-rel-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol Benzoate
- SCHEMBL9096638
- cis-BBD
- DTXSID60976954
- 61397-56-6
- 1,3-Dioxolane-4-methanol, 2-(bromomethyl)-2-(2,4-dichlorophenyl)-,benzoate, (2R,4R)-rel-
- AKOS015963350
- cis-2-Bromomethyl-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-ylmethyl Benzoate
-
- MDL: MFCD07370171
- Inchi: 1S/C18H15BrCl2O4/c19-11-18(15-7-6-13(20)8-16(15)21)24-10-14(25-18)9-23-17(22)12-4-2-1-3-5-12/h1-8,14H,9-11H2/t14-,18+/m1/s1
- InChI Key: OXUPOIXSQGXRGF-KDOFPFPSSA-N
- SMILES: BrC[C@]1(C2C=CC(=CC=2Cl)Cl)OC[C@@H](COC(C2C=CC=CC=2)=O)O1
Computed Properties
- Exact Mass: 443.95300
- Monoisotopic Mass: 443.953
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 460
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.8A^2
- XLogP3: 4.8
Experimental Properties
- Density: 1.5±0.1 g/cm3
- Melting Point: 116-121°C
- Boiling Point: 517.0±50.0 °C at 760 mmHg
- Flash Point: 266.5±30.1 °C
- Refractive Index: 1.59
- PSA: 44.76000
- LogP: 4.81350
- Vapor Pressure: 0.0±1.3 mmHg at 25°C
cis-2-Bromomethyl-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-ylmethyl Benzoate Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at room temperature
cis-2-Bromomethyl-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-ylmethyl Benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM156892-500g |
Cis-[2-Bromomethyl-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl benzoate |
61397-56-6 | 97% | 500g |
$580 | 2021-08-05 | |
| Alichem | A159001766-500g |
(cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl benzoate |
61397-56-6 | 97% | 500g |
$651.00 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AN632-5g |
cis-2-Bromomethyl-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-ylmethyl Benzoate |
61397-56-6 | 95% | 5g |
186.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AN632-1g |
cis-2-Bromomethyl-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-ylmethyl Benzoate |
61397-56-6 | 95% | 1g |
64.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AN632-20g |
cis-2-Bromomethyl-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-ylmethyl Benzoate |
61397-56-6 | 95% | 20g |
450.0CNY | 2021-07-10 | |
| Chemenu | CM156892-500g |
Cis-[2-Bromomethyl-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl benzoate |
61397-56-6 | 97% | 500g |
$580 | 2022-09-29 | |
| TRC | B685405-100mg |
cis-[2-Bromomethyl-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl Benzoate |
61397-56-6 | 100mg |
$ 65.00 | 2023-09-08 | ||
| TRC | B685405-1g |
cis-[2-Bromomethyl-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl Benzoate |
61397-56-6 | 1g |
$ 75.00 | 2023-09-08 | ||
| TRC | B685405-5g |
cis-[2-Bromomethyl-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl Benzoate |
61397-56-6 | 5g |
$ 88.00 | 2023-09-08 | ||
| TRC | B685405-10g |
cis-[2-Bromomethyl-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl Benzoate |
61397-56-6 | 10g |
$ 155.00 | 2023-04-18 |
cis-2-Bromomethyl-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-ylmethyl Benzoate Suppliers
cis-2-Bromomethyl-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-ylmethyl Benzoate Spectrogram
| 1H NMR | 300 MHz | DMSO |
| 13C NMR |
cis-2-Bromomethyl-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-ylmethyl Benzoate Related Literature
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Additional information on cis-2-Bromomethyl-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-ylmethyl Benzoate
Introduction to Cis-bromo-ester (Cis-BBD) and Its Applications in Modern Chemical Research
Cis-bromo-ester, chemically identified by the CAS number 61397-56-6, is a compound of significant interest in the field of chemical and biomedical research. This compound, often referred to as Cis-BBD, has garnered attention due to its unique structural properties and versatile applications in various scientific domains. The presence of both bromine and ester functional groups makes it a valuable intermediate in synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals.
The molecular structure of Cis-bromo-ester (Cis-BBD) consists of a carbon backbone with a bromine atom and an ester group attached at specific positions. This configuration imparts distinct reactivity patterns, making it an excellent candidate for further functionalization. In recent years, researchers have been exploring the potential of Cis-BBD in drug discovery, leveraging its ability to undergo various chemical transformations that can lead to the synthesis of complex molecules.
One of the most compelling aspects of Cis-bromo-ester (Cis-BBD) is its role in the synthesis of bioactive compounds. The bromine atom serves as a versatile handle for further modifications, enabling the introduction of additional functional groups through cross-coupling reactions such as Suzuki or Heck couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many therapeutic agents. Moreover, the ester group can be hydrolyzed or transesterified, providing pathways to a wide array of derivatives with tailored properties.
Recent studies have highlighted the utility of Cis-bromo-ester (Cis-BBD) in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By designing molecules that specifically inhibit kinase activity, researchers aim to develop targeted therapies with improved efficacy and reduced side effects. Cis-BBD has been shown to serve as a key building block in constructing such inhibitors, thanks to its ability to form stable intermediates that can be further optimized.
In addition to its applications in drug discovery, Cis-bromo-ester (Cis-BBD) has found utility in materials science. The compound's ability to undergo controlled polymerization reactions makes it a promising candidate for developing novel polymers with specific mechanical and thermal properties. These polymers could find applications in various industries, including electronics and aerospace, where high-performance materials are essential.
The synthesis of Cis-bromo-ester (Cis-BBD) itself is an intriguing process that showcases the ingenuity of organic chemists. Traditional methods involve multi-step reactions starting from readily available precursors. However, recent advancements have led to more efficient synthetic routes that minimize waste and improve yields. For instance, catalytic processes have been developed that allow for the direct introduction of both bromine and ester groups onto a carbon backbone under mild conditions.
From a computational chemistry perspective, Cis-bromo-ester (Cis-BBD) has been extensively studied to understand its reactivity and mechanism of action. Molecular modeling techniques have been employed to predict how this compound interacts with biological targets at the molecular level. These insights are crucial for designing experiments and optimizing synthetic strategies. Additionally, computational studies have helped identify potential side reactions and byproducts, allowing researchers to fine-tune their approaches for greater precision.
The safety profile of Cis-bromo-ester (Cis-BBD) is another critical consideration in its application. While it is not classified as a hazardous material under standard regulations, proper handling procedures must be followed to ensure safe laboratory practices. This includes using appropriate personal protective equipment and working in well-ventilated areas. Furthermore, waste disposal must be conducted in accordance with environmental guidelines to prevent any unintended ecological impact.
In conclusion, Cis-bromo-ester (Cis-BBD), identified by CAS number 61397-56-6, is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features make it an invaluable tool in synthetic chemistry, drug discovery, and materials science. As research continues to evolve, it is likely that new applications for Cis-BBD will emerge, further solidifying its importance in modern chemical research.
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